molecular formula C20H20N2O2 B2654092 N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide CAS No. 1444225-30-2

N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide

Katalognummer B2654092
CAS-Nummer: 1444225-30-2
Molekulargewicht: 320.392
InChI-Schlüssel: DLDIALPNAPMBOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide, also known as JNJ-5207852, is a small-molecule antagonist of the human histamine H3 receptor. It was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2003. Since then, JNJ-5207852 has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide is a selective antagonist of the human histamine H3 receptor. The H3 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It is involved in the regulation of neurotransmitter release, and its activation inhibits the release of several neurotransmitters, including histamine, dopamine, and acetylcholine. By blocking the H3 receptor, this compound increases the release of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It increases the release of histamine, dopamine, and acetylcholine in the brain, leading to improved cognitive function and memory. It also decreases the release of the stress hormone cortisol, which may contribute to its anxiolytic effects. In addition, this compound has been found to increase the release of the appetite-suppressing hormone leptin, which may explain its effects on food intake and body weight.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide has several advantages for lab experiments. It is readily available for research purposes and has been extensively studied for its potential therapeutic applications. It has a well-defined mechanism of action and has been shown to have consistent effects across different animal models. However, this compound also has some limitations. It has poor solubility in water, which may affect its bioavailability and limit its use in certain experiments. In addition, its effects may vary depending on the animal model and the dose used.

Zukünftige Richtungen

There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide. One area of interest is its potential therapeutic applications in other diseases, such as Parkinson's disease and attention deficit hyperactivity disorder. Another area of interest is its potential use as a tool for studying the role of the histamine H3 receptor in various physiological processes. Finally, there is a need for further optimization of the synthesis and formulation of this compound to improve its bioavailability and efficacy.

Synthesemethoden

The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide involves several steps, including the preparation of the starting materials, the formation of the cyclobutyl ring, and the coupling of the naphthalenyl and amide groups. The final product is obtained through a purification process using column chromatography. The synthesis of this compound has been optimized for large-scale production and is readily available for research purposes.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclobutyl)-N-methyl-4-(naphthalen-2-yl)-4-oxobutanamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and obesity. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In schizophrenia, this compound has been found to reduce the negative symptoms of the disease, such as social withdrawal and apathy. In obesity, this compound has been shown to decrease food intake and body weight in animal models.

Eigenschaften

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-4-naphthalen-2-yl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-22(20(14-21)11-4-12-20)19(24)10-9-18(23)17-8-7-15-5-2-3-6-16(15)13-17/h2-3,5-8,13H,4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDIALPNAPMBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.